molecular formula C10H12ClN3O2 B2883384 6-chloro-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1282141-77-8

6-chloro-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2883384
CAS No.: 1282141-77-8
M. Wt: 241.68
InChI Key: HKNBBEGYDVNQOE-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with chlorine and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline the synthesis. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-chloro-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism by which 6-chloro-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

  • 6-Chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one

  • 6-Chloro-2-(2-oxo-2-(morpholin-4-yl)ethyl)pyridazin-3(2H)-one

Uniqueness: 6-Chloro-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one stands out due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the chlorine atom and the pyrrolidinyl group contribute to its unique chemical properties compared to similar compounds.

Properties

IUPAC Name

6-chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-3-4-9(15)14(12-8)7-10(16)13-5-1-2-6-13/h3-4H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNBBEGYDVNQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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